N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-12-13-21(30-2)19(14-16)25-22(28)15-27-20-11-7-6-10-18(20)23(26-24(27)29)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECQEXSDKGWYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide with Benzaldehyde
The quinazolinone core is synthesized via acid-catalyzed cyclization, a method widely employed for dihydroquinazolinones.
Procedure :
A mixture of 2-aminobenzamide (1.0 equiv), benzaldehyde (1.1 equiv), and sodium metabisulfite (Na₂S₂O₅, 1.5 equiv) in DMF is stirred at 100°C for 5–8 hours. The reaction proceeds via imine formation followed by cyclization, yielding 4-phenyl-1,2-dihydroquinazolin-2-one.
Optimization Insights :
- Solvent : DMF enhances solubility and reaction rate compared to aqueous systems.
- Catalyst : Na₂S₂O₅ acts as a Lewis acid, facilitating imine intermediate stabilization.
- Yield : 68–75% (isolated via recrystallization from ethanol).
Synthesis of N-(2-Methoxy-5-methylphenyl)-2-chloroacetamide
Amidation of 2-Methoxy-5-methylaniline
The chloroacetamide side chain is prepared via nucleophilic acyl substitution.
Procedure :
2-Methoxy-5-methylaniline (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in anhydrous DMF under nitrogen, with triethylamine (1.5 equiv) as a base. The reaction is stirred at 0–5°C for 2 hours, yielding N-(2-methoxy-5-methylphenyl)-2-chloroacetamide as a white solid.
Characterization :
N1-Alkylation of 4-Phenyl-1,2-dihydroquinazolin-2-one
Nucleophilic Substitution at the Quinazolinone N1 Position
The N1–H of the quinazolinone is deprotonated and alkylated with the chloroacetamide derivative.
Procedure :
4-Phenyl-1,2-dihydroquinazolin-2-one (1.0 equiv) and N-(2-methoxy-5-methylphenyl)-2-chloroacetamide (1.1 equiv) are combined in DMF with potassium carbonate (2.0 equiv). The mixture is heated to 80°C for 12–18 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters :
- Base : K₂CO₃ ensures efficient deprotonation without hydrolyzing the chloroacetamide.
- Solvent : DMF’s high polarity facilitates SN2 displacement.
- Yield : 55–62%.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Alkylation
A streamlined approach combines quinazolinone formation and N1-alkylation in a single pot.
Procedure :
2-Aminobenzamide, benzaldehyde, and N-(2-methoxy-5-methylphenyl)-2-chloroacetamide are reacted in DMF with Na₂S₂O₅ and K₂CO₃ at 100°C for 24 hours.
Advantages :
Aqueous-Phase Synthesis
Adapting green chemistry principles, anthranilamide and substituted aldehydes are condensed in water with citric acid as a catalyst.
Procedure :
Anthranilamide, benzaldehyde, and N-(2-methoxy-5-methylphenyl)-2-chloroacetamide are stirred in water at 70°C for 6 hours.
Outcomes :
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization Opportunities
- Regioselectivity : Competing alkylation at the quinazolinone’s N3 position may occur, necessitating precise stoichiometry.
- Chloroacetamide Hydrolysis : Moisture-sensitive conditions are critical to prevent hydrolysis to glycolic acid derivatives.
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) could enhance alkylation efficiency but risk side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is its potential anticancer activity. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation .
Antimicrobial Properties
In addition to its anticancer potential, this compound may also possess antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, potentially making them candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Antitumor Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition against various human cancer cell lines, supporting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial effects of related compounds, suggesting a broader application in treating infections .
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, substituent effects, and inferred physicochemical properties.
Structural Analogues from Patent Literature ()
The European patent application (EP3348550A1) discloses benzothiazole-based acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide . Key differences include:
- Core Heterocycle: The target compound uses a 1,2-dihydroquinazolinone core, whereas analogs in employ a benzothiazole ring.
- Substituent Effects : The 2-methoxy-5-methylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in the patent analogs. Methoxy and methyl groups may reduce metabolic oxidation compared to halogenated substituents .
Benzo[b][1,4]oxazine Derivatives ()
The synthesis of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(substituted phenyl)acetamides involves a benzooxazine core instead of quinazolinone.
- Ring Saturation: The benzooxazine’s partially saturated ring may confer conformational flexibility, whereas the fully aromatic quinazolinone in the target compound could enhance planar stacking interactions with biological targets.
- Synthetic Routes : Both compounds utilize cesium carbonate-mediated coupling reactions in DMF, suggesting shared methodologies for acetamide bond formation .
Oxadiazolidinone and Isoxazole Derivatives ()
The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4) features an oxadiazolidinone core and isoxazole substituent.
- Molecular Weight: The target compound (estimated molar mass ~399 g/mol) is heavier than the oxadiazolidinone analog (350.76 g/mol), which may impact membrane permeability .
Triazole and Benzothiadiazin Derivatives ()
Examples like N-(3-methylphenyl)-2-(6-methylsulfonylbenzotriazol-1-yl)oxyacetamide (CAS 790284-99-0) highlight sulfonyl and triazole groups.
- Bioisosteric Potential: The benzotriazole group in could serve as a bioisostere for the quinazolinone core, though steric and electronic differences may alter target selectivity .
Comparative Data Table
Key Findings and Implications
- Core Heterocycles: Quinazolinones (target) offer greater aromaticity than benzothiazoles or oxadiazolidinones, favoring π-π interactions in biological targets.
- Substituent Effects : Methoxy and methyl groups enhance metabolic stability compared to halogens or sulfonyl groups, which may improve pharmacokinetics.
- Synthetic Accessibility : Shared acetamide coupling methods (e.g., cesium carbonate in DMF) suggest scalable production .
Biological Activity
Overview
N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a quinazoline core structure, which is significant in mediating its biological effects. The presence of methoxy and methyl substituents may influence its pharmacological properties.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit various cancer cell lines. A study demonstrated that certain quinazoline derivatives displayed significant cytotoxicity against A549 lung cancer cells with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Table 1: Cytotoxicity of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 8.5 |
| Compound B | K562 | 10.3 |
| This compound | A549 | TBD |
Anti-inflammatory Activity
Quinazolines have also been evaluated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism often involves the modulation of signaling pathways associated with inflammation .
The biological activity of this compound likely involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways related to growth and inflammation.
- Gene Expression Regulation : By affecting transcription factors, it may alter gene expression profiles associated with tumorigenesis.
Case Studies and Research Findings
Several studies have highlighted the potential applications of quinazoline derivatives in cancer therapy:
- Study on Aurora Kinase Inhibition : A series of quinazoline derivatives were evaluated for their ability to inhibit Aurora kinases, which are critical for cell division. The results indicated that some derivatives exhibited strong inhibitory effects on these kinases .
- Antitumor Activity Evaluation : In another study, novel C5-substituted anilinoquinazolines were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards tumor cells compared to normal cells .
Q & A
Basic: What are the standard synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?
Answer:
The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 1,2-dihydroquinazolin-2-one scaffold .
Acetamide Coupling : Reaction of the quinazolinone intermediate with chloroacetyl chloride, followed by coupling with 2-methoxy-5-methylaniline using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Optimization : Temperature control (60–80°C) during coupling minimizes side reactions like hydrolysis .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), methylphenyl, and acetamide protons (δ 3.8–4.2 ppm for CH₂; δ 6.5–8.5 ppm for aromatic protons) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~430) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Purity Variability : Validate via HPLC and elemental analysis; impurities >2% can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin, with controls for solvent cytotoxicity) .
- Orthogonal Assays : Cross-verify antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Answer:
- In Vitro Targets :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) .
- Computational Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., PDB: 1M17 for quinazoline interactions) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications :
- Quinazolinone Substituents : Replace 4-phenyl with heteroaryl groups (e.g., pyridine) to assess solubility/activity trade-offs .
- Acetamide Linker : Introduce methyl or fluorine at the 5-methylphenyl position to study steric/electronic effects .
- Biological Testing :
- Prioritize in vitro cytotoxicity (e.g., IC₅₀ in HeLa cells) and selectivity indices (normal vs. cancer cells) .
Advanced: How do solvent and catalyst choices impact synthetic yield?
Answer:
- Solvent Effects :
- Catalysts :
Basic: What stability considerations are critical for storing this compound?
Answer:
- Storage Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation .
- Atmosphere : Argon gas to minimize oxidation of the dihydroquinazolinone ring .
- Stability Monitoring :
- Periodic TLC or HPLC checks for decomposition (e.g., new peaks at Rf >0.8) .
Advanced: How to confirm the compound’s biological activity is target-specific?
Answer:
- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .
- Gene Knockdown : siRNA silencing of putative targets (e.g., EGFR) in cell lines; loss of compound efficacy confirms specificity .
- In Vivo Models : Zebrafish xenografts or murine tumor models with pharmacokinetic profiling (plasma t½, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
